

Application Notes and Protocols for JZL195 in Animal Models

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Compound of Interest

Compound Name: INF 195

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Introduction

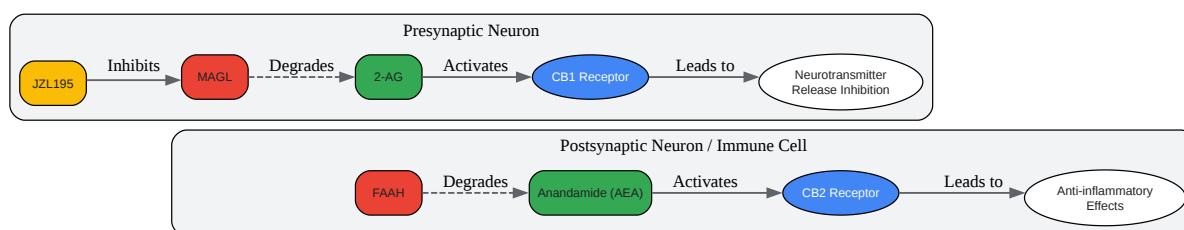
JZL195 is a potent and selective dual inhibitor of two key enzymes responsible for the degradation of endocannabinoids: fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).[1][2] By inhibiting both FAAH and MAGL, JZL195 effectively elevates the levels of the endogenous cannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG) in vivo.[1][3] This modulation of the endocannabinoid system has shown significant therapeutic potential in preclinical animal models, particularly in the context of inflammatory and neuropathic pain.[1][4][5] These application notes provide a comprehensive overview of the use of JZL195 in animal models, including its mechanism of action, experimental protocols, and key quantitative data.

Mechanism of Action

JZL195 exerts its effects by preventing the breakdown of the endocannabinoids AEA and 2-AG. FAAH is the primary enzyme responsible for the hydrolysis of AEA, while MAGL is the main enzyme for 2-AG degradation.[1][6] The simultaneous inhibition of both enzymes by JZL195 leads to a significant and sustained increase in the concentrations of both AEA and 2-AG in the brain and peripheral tissues.[1][3] These endocannabinoids then act on cannabinoid receptors, primarily CB1 and CB2, to produce a range of physiological effects, including analgesia.[4] The dual-inhibition approach of JZL195 appears to offer a broader spectrum of activity compared to selective inhibitors of either FAAH or MAGL alone.[1][6]

Signaling Pathway

The signaling pathway initiated by JZL195 administration is centered on the enhancement of the endocannabinoid system. The increased levels of AEA and 2-AG lead to the activation of presynaptic CB1 receptors, which typically results in the inhibition of neurotransmitter release. Activation of CB2 receptors, primarily found on immune cells, is associated with anti-inflammatory effects.



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JZL195 mechanism of action.

Data Presentation

The following tables summarize quantitative data from key studies utilizing JZL195 in rodent models.

Table 1: In Vivo Efficacy of JZL195 in Murine Pain Models

Animal Model	Species	Pain Assay	JZL195 Dose (mg/kg, i.p.)	Outcome	Reference
Inflammatory Pain (CFA-induced)	Mouse	Mechanical Allodynia	10, 20	Dose-dependent reduction in paw withdrawal threshold	[1]
Inflammatory Pain (CFA-induced)	Mouse	Thermal Hyperalgesia	10, 20	Dose-dependent increase in paw withdrawal latency	[1]
Neuropathic Pain (CCI)	Mouse	Mechanical Allodynia	3, 10, 18	Dose-dependent reversal of mechanical allodynia	[4]
Neuropathic Pain (CCI)	Mouse	Cold Allodynia	3, 10, 18	Dose-dependent reduction in cold allodynia	[4]
Migraine-like Pain (NTG-induced)	Rat	Orofacial Formalin Test	3	Reduction in nocifensive behavior	[7]

Table 2: Pharmacodynamic Effects of JZL195 on Endocannabinoid Levels in Mouse Brain

JZL195 Dose (mg/kg, i.p.)	Time Post-Injection	Brain Anandamide (AEA) Level	Brain 2-Arachidonoylglycerol (2-AG) Level	Reference
20	4 hours	~10-fold increase	~10-fold increase	[1]
3 - 20	4 hours	Dose-dependent increase	Dose-dependent increase	[3]

Table 3: Behavioral Side Effects of JZL195 in Mice

Behavioral Assay	JZL195 Dose (mg/kg, i.p.)	Observed Effect	Reference
Catalepsy (Bar Test)	>10	Increased latency to descend	[1][4]
Hypomotility (Open Field)	>10	Reduced distance traveled	[1][4]
Motor Incoordination (Rotarod)	>10	Reduced latency to fall	[4]

Experimental Protocols

Detailed methodologies for key experiments involving JZL195 are provided below.

Protocol 1: Assessment of JZL195 in a Murine Model of Inflammatory Pain

This protocol is adapted from studies investigating the anti-allodynic and anti-hyperalgesic effects of JZL195.

1. Animal Model:

- Species: Male C57BL/6 mice.

- Induction of Inflammation: Intraplantar injection of Complete Freund's Adjuvant (CFA) into the hind paw.

2. JZL195 Administration:

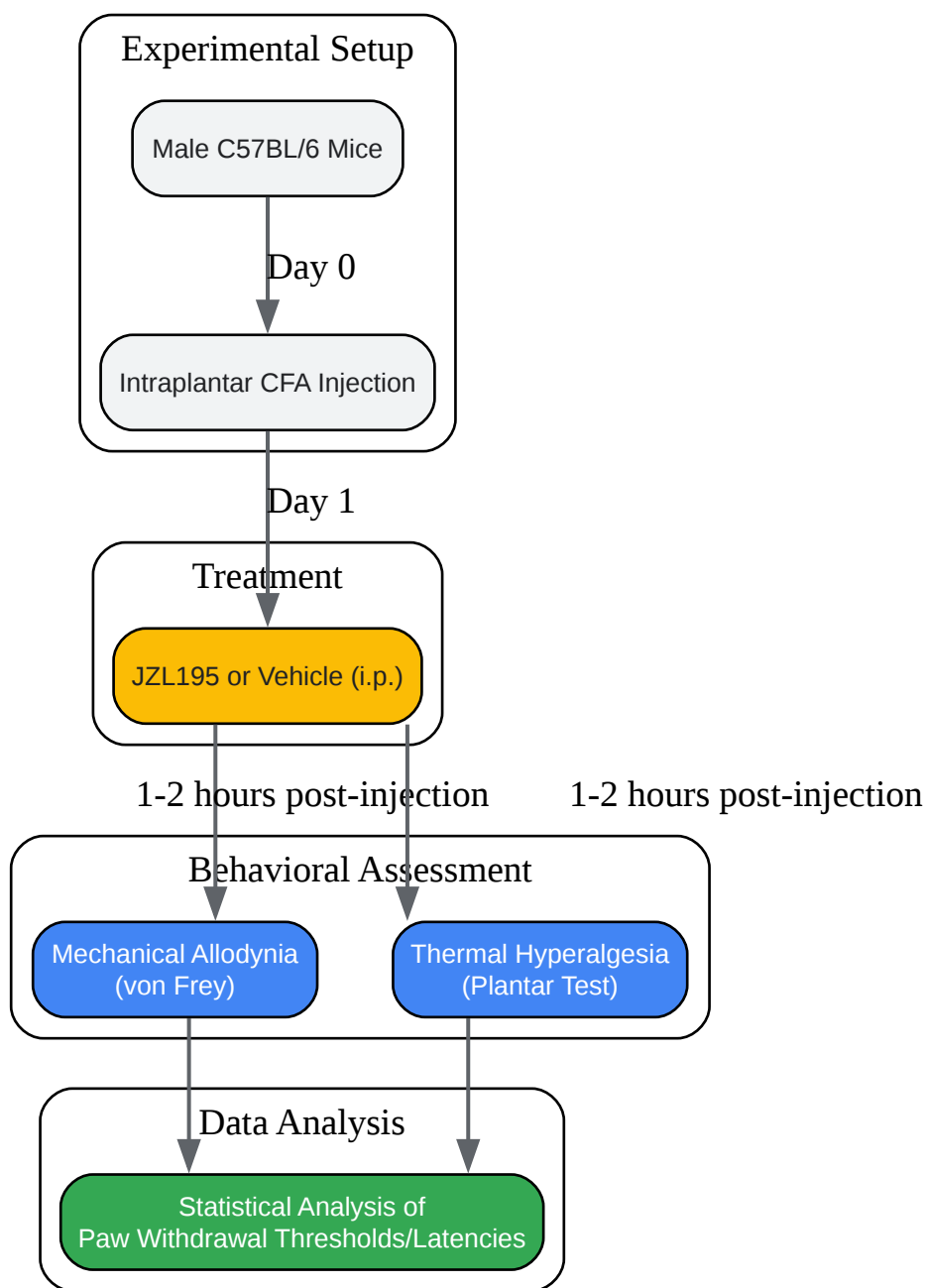
- Formulation: Dissolve JZL195 in a vehicle such as a mixture of ethanol, emulphor, and saline.
- Route of Administration: Intraperitoneal (i.p.) injection.
- Dosage: A dose-response study is recommended (e.g., 3, 10, 20 mg/kg).
- Timing: Administer JZL195 typically 24 hours after CFA injection.

3. Behavioral Testing:

- Mechanical Allodynia: Assessed using von Frey filaments. Measure the paw withdrawal threshold in response to filament application.
- Thermal Hyperalgesia: Assessed using a plantar test apparatus (e.g., Hargreaves test). Measure the paw withdrawal latency in response to a radiant heat source.
- Timing: Behavioral testing is typically performed 1-2 hours after JZL195 administration.

4. Data Analysis:

- Compare paw withdrawal thresholds and latencies between vehicle-treated and JZL195-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).



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Workflow for inflammatory pain model.

Protocol 2: Evaluation of JZL195 in a Murine Model of Neuropathic Pain

This protocol is based on studies using the chronic constriction injury (CCI) model.

1. Animal Model:

- Species: Male C57BL/6 mice.
- Induction of Neuropathy: Chronic Constriction Injury (CCI) of the sciatic nerve.

2. JZL195 Administration:

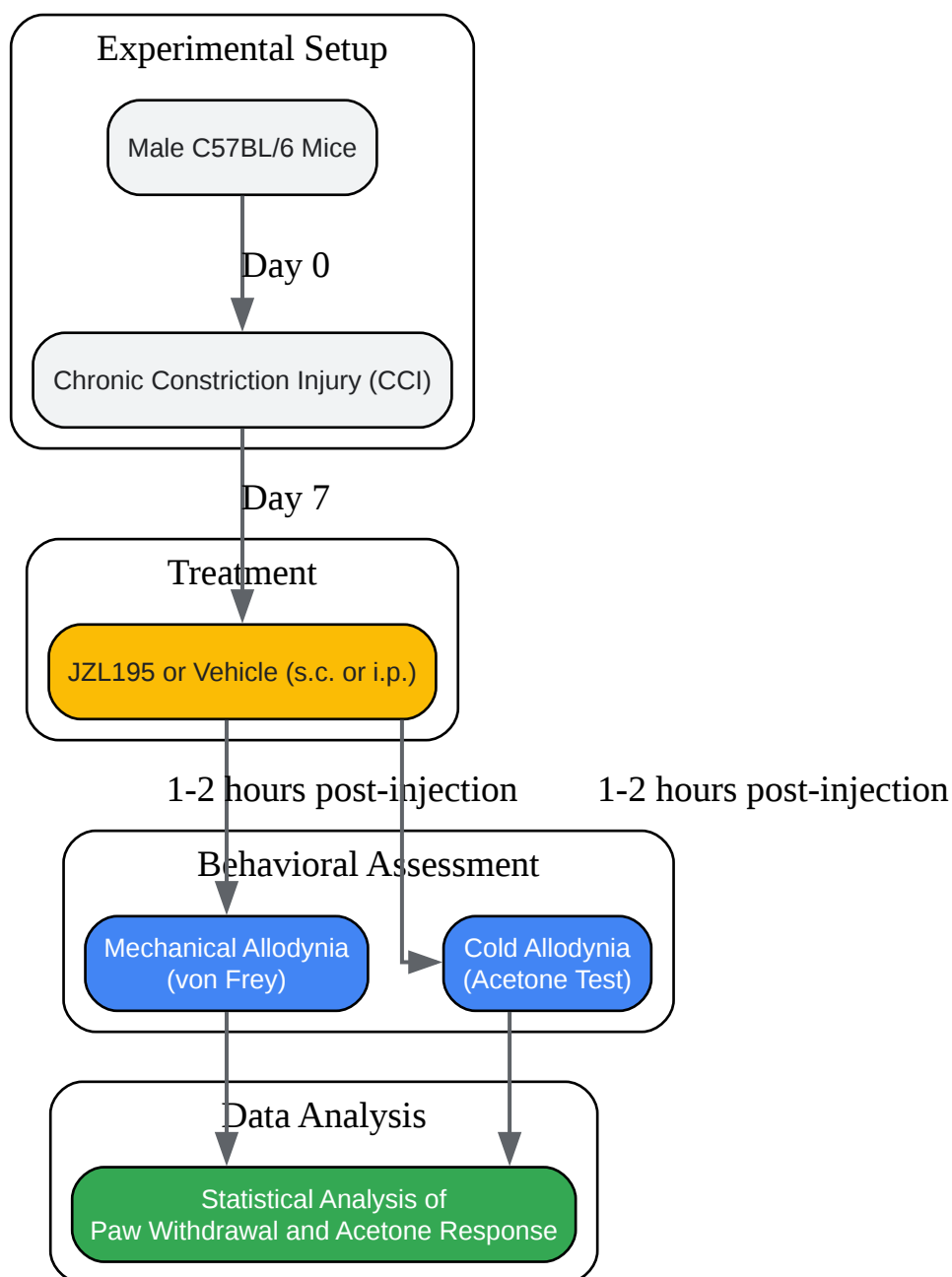
- Formulation: As described in Protocol 1.
- Route of Administration: Subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
- Dosage: A dose-response study is recommended (e.g., 3, 10, 18 mg/kg).
- Timing: Administer JZL195 after the development of neuropathic pain (e.g., 7 days post-CCI surgery).

3. Behavioral Testing:

- Mechanical Allodynia: Assessed using von Frey filaments.
- Cold Allodynia: Assessed by applying a drop of acetone to the paw and measuring the duration of the response.
- Timing: Behavioral testing is typically performed 1-2 hours after JZL195 administration.

4. Data Analysis:

- Compare paw withdrawal thresholds and acetone response durations between vehicle-treated and JZL195-treated groups.



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Workflow for neuropathic pain model.

Concluding Remarks

JZL195 represents a valuable pharmacological tool for investigating the role of the endocannabinoid system in various physiological and pathological processes. Its dual inhibitory action on FAAH and MAGL provides a robust method for augmenting endocannabinoid

signaling in vivo. The provided protocols and data serve as a guide for researchers and drug development professionals in designing and interpreting studies utilizing JZL195 in animal models of pain and inflammation. Careful consideration of dose-response relationships and potential behavioral side effects is crucial for the successful application of this compound in preclinical research.

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